molecular formula C23H31N5O3S B11694658 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11694658
M. Wt: 457.6 g/mol
InChI Key: ICQNINDSEWVOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a purine-derived compound featuring a 3-methyl group, a 7-nonyl alkyl chain, and a sulfanyl-linked N-phenylacetamide moiety.

Properties

Molecular Formula

C23H31N5O3S

Molecular Weight

457.6 g/mol

IUPAC Name

2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C23H31N5O3S/c1-3-4-5-6-7-8-12-15-28-19-20(27(2)22(31)26-21(19)30)25-23(28)32-16-18(29)24-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,29)(H,26,30,31)

InChI Key

ICQNINDSEWVOFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. The starting materials often include purine derivatives and thiol-containing compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

7-Position Substituents

  • This contrasts with shorter chains (e.g., 3-phenylpropyl in ) or polar groups (e.g., 2-methoxyethyl in ), which balance lipophilicity and solubility .
  • Unsaturated Chains : The but-2-en-1-yl group () introduces rigidity and electronic effects, which may alter binding affinity compared to saturated alkyl chains .

Acetamide Modifications

Research Implications

  • Structure-Activity Relationships (SAR): The 7-nonyl chain may prolong metabolic stability compared to shorter chains () but could hinder solubility. Comparative studies on adenosine receptor binding or kinase inhibition are needed.
  • Drug Development : Analogues with polar 7-substituents (e.g., 2-methoxyethyl in ) may offer better pharmacokinetic profiles, while unsaturated chains () could modulate conformational interactions .

Biological Activity

The compound 2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its effects on various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a purine core structure with substituents that include a sulfanyl group and a phenylacetamide moiety. The presence of the dioxo groups is significant as they often play a role in the biological activity of heterocyclic compounds.

Molecular Formula

  • C : 20
  • H : 26
  • N : 4
  • O : 2
  • S : 1

Anticancer Properties

Recent studies have highlighted the anticancer potential of related derivatives of phenylacetamide compounds. For instance, derivatives with similar structural features have shown significant inhibitory activities against various cancer cell lines:

CompoundTarget Cell LinesIC50 (µg/mL)
Compound 2hA549 (Lung), HeLa (Cervical), HCT116 (Colon)2.86 ± 0.09 (A549), 3.59 ± 0.07 (HCT116), 2.78 ± 0.11 (HeLa)
Reference Drug (IRT)A549, HeLa, HCT1161.65 ± 0.03 (A549), 1.43 ± 0.06 (HeLa), 1.62 ± 0.07 (HCT116)

These results indicate that the compound exhibits potent cytotoxicity against cancer cells, suggesting that it may act as an effective anticancer agent when further developed.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes, particularly CDC25B and PTP1B, which are known to be involved in cell cycle regulation and signal transduction pathways relevant to cancer progression:

  • Inhibition Profile :
    • CDC25B : IC50 values ranging from 3.2 µg/mL to 23.2 µg/mL .
    • PTP1B : IC50 values ranging from 2.9 µg/mL to 21.4 µg/mL .

The most potent derivative in these studies was found to be compound 2h, which demonstrated mixed inhibition characteristics against these targets .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : By inhibiting CDC25B, the compound can induce cell cycle arrest in cancer cells.
  • Signal Transduction Modulation : Inhibition of PTP1B may alter signaling pathways that promote cancer cell survival and proliferation.

Case Studies and Experimental Findings

In vivo studies using xenograft models have shown that compound 2h leads to significant tumor volume reductions when administered at dosages of 10 mg/kg , with no observed lethal toxicity . This suggests a favorable safety profile alongside its therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.